3-Methylpyrrolidine-3-carboxamide 3-Methylpyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1341559-46-3
VCID: VC2856198
InChI: InChI=1S/C6H12N2O/c1-6(5(7)9)2-3-8-4-6/h8H,2-4H2,1H3,(H2,7,9)
SMILES: CC1(CCNC1)C(=O)N
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

3-Methylpyrrolidine-3-carboxamide

CAS No.: 1341559-46-3

Cat. No.: VC2856198

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyrrolidine-3-carboxamide - 1341559-46-3

Specification

CAS No. 1341559-46-3
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 3-methylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C6H12N2O/c1-6(5(7)9)2-3-8-4-6/h8H,2-4H2,1H3,(H2,7,9)
Standard InChI Key CIIKWJNFAZBRBN-UHFFFAOYSA-N
SMILES CC1(CCNC1)C(=O)N
Canonical SMILES CC1(CCNC1)C(=O)N

Introduction

Chemical Identity and Structural Properties

3-Methylpyrrolidine-3-carboxamide is a derivative of pyrrolidine, featuring a five-membered nitrogen-containing heterocycle with a methyl group and a carboxamide functional group at the 3-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound's balanced lipophilicity and hydrophilicity, resulting from the combination of the pyrrolidine ring and the carboxamide group, make it particularly interesting for medicinal chemistry applications.

The compound is identified by the CAS number 1341559-46-3 and possesses the molecular formula C6H12N2O. The presence of the amide functional group in this molecule provides potential hydrogen bonding capabilities, which can be crucial for interactions with biological targets. The methyl substituent at the 3-position introduces a chiral center, resulting in potential stereoisomerism that may influence its biological activity and applications in asymmetric synthesis.

Key Chemical Identifiers

PropertyValue
IUPAC Name3-methylpyrrolidine-3-carboxamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
CAS Number1341559-46-3
Canonical SMILESCC1(CCNC1)C(=O)N
InChIInChI=1S/C6H12N2O/c1-6(5(7)9)2-3-8-4-6/h8H,2-4H2,1H3,(H2,7,9)
InChI KeyCIIKWJNFAZBRBN-UHFFFAOYSA-N

The compound features a quaternary carbon at the 3-position of the pyrrolidine ring, bearing both a methyl group and a carboxamide functionality. This structural arrangement contributes to its conformational properties and potential interactions with biological macromolecules. The nitrogen atom in the pyrrolidine ring provides basic properties, while the carboxamide group can participate in hydrogen bonding as both a donor and acceptor.

Synthesis Methods and Approaches

The synthesis of 3-methylpyrrolidine-3-carboxamide can be achieved through various synthetic routes, with cyclization of appropriate precursors being a common approach. Though the search results don't provide a direct synthesis method for this specific compound, related pyrrolidine derivatives offer insights into potential synthetic strategies.

Considerations for Stereoselective Synthesis

When synthesizing 3-methylpyrrolidine-3-carboxamide with specific stereochemistry, chiral catalysts or starting materials may be employed to control the stereochemical outcome. The Masterson laboratory has developed synthetic routes for related compounds like (R)-3-Methylpyrrolidine-3-Carboxylic Acid, which could potentially be modified for the synthesis of its carboxamide derivative .

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve high yields and stereoselectivity. Protection and deprotection strategies may also be necessary when working with the amine functionality of the pyrrolidine ring to prevent unwanted side reactions during the synthetic sequence.

Physical and Chemical Properties

3-Methylpyrrolidine-3-carboxamide possesses physical and chemical properties that are influenced by its structural features, including the pyrrolidine ring, the carboxamide group, and the methyl substituent.

Physical Properties

Though specific physical property data for 3-methylpyrrolidine-3-carboxamide is limited in the search results, several properties can be inferred based on its structure. The compound likely exists as a solid at room temperature due to its molecular weight and the presence of hydrogen bonding capabilities through the carboxamide group.

The related compound N-methylpyrrolidine-3-carboxamide hydrochloride is described as a white crystalline powder that is soluble in water and organic solvents, suggesting that 3-methylpyrrolidine-3-carboxamide may exhibit similar solubility characteristics. The free base form may show greater solubility in organic solvents compared to water, while the potential salt forms might exhibit enhanced water solubility.

Chemical Reactivity

The chemical reactivity of 3-methylpyrrolidine-3-carboxamide is primarily determined by its functional groups:

  • The secondary amine in the pyrrolidine ring can participate in various reactions typical of amines, including:

    • Alkylation reactions

    • Acylation reactions

    • Nucleophilic substitution reactions

  • The carboxamide group can undergo transformations such as:

    • Hydrolysis to form carboxylic acids

    • Reduction to form amines

    • Dehydration to form nitriles

  • The methyl group at the 3-position provides a site for potential functionalization through radical or organometallic chemistry under appropriate conditions.

The compound's reactivity profile makes it a versatile building block in organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules with pharmaceutical relevance.

Applications in Chemical Research and Synthesis

3-Methylpyrrolidine-3-carboxamide has multiple applications in chemical research and synthesis, particularly in the development of pharmaceutically relevant compounds and as a building block for more complex molecular architectures.

Pharmaceutical Intermediates

The compound's structural features make it potentially valuable as an intermediate in pharmaceutical synthesis. The carboxamide functionality is a common motif in many bioactive compounds, while the pyrrolidine ring system appears in numerous pharmaceuticals. The combination of these features in 3-methylpyrrolidine-3-carboxamide provides a useful scaffold for developing compounds with potential therapeutic applications.

Catalyst Development

Related compounds like (R)-3-Methylpyrrolidine-3-Carboxylic Acid have been explored as catalysts in asymmetric organic reactions, including Michael and Aldol reactions . While 3-methylpyrrolidine-3-carboxamide differs in having a carboxamide instead of a carboxylic acid group, it may still exhibit catalytic properties in certain organic transformations. The chiral nature of the compound, when synthesized in enantiomerically pure form, could enable its application in stereoselective reactions.

According to Dickerson's research, the solubility and reactivity of (R)-3-Methylpyrrolidine-3-Carboxylic Acid were analyzed using different organic reactions, and the results were compared with L-Proline to determine catalytic efficiency . Similar studies could potentially be conducted with 3-methylpyrrolidine-3-carboxamide to evaluate its catalytic properties.

Biological Activities and Medicinal Chemistry Applications

The biological activities of 3-methylpyrrolidine-3-carboxamide are of interest in medicinal chemistry, particularly due to its structural features that may enable interactions with various biological targets.

Pharmaceutical Relevance of Chiral Compounds

The potential chirality of 3-methylpyrrolidine-3-carboxamide is significant in pharmaceutical applications. As noted in Dickerson's thesis, chiral molecules have major advantages in the pharmaceutical industry because enantiomers can behave differently due to their spatial arrangements of functional groups .

The interaction of one enantiomer with a biological target can differ significantly from that of the other enantiomer with the same target. This stereochemical discrimination is crucial in drug development, as it can impact efficacy, safety, and pharmacokinetic properties. The development of stereoselective synthetic routes for 3-methylpyrrolidine-3-carboxamide could therefore be valuable for exploring its potential pharmaceutical applications.

Structure-Activity Relationships and Comparative Analysis

Understanding the structure-activity relationships of 3-methylpyrrolidine-3-carboxamide requires comparison with structurally related compounds to identify key structural features that influence chemical reactivity and biological activity.

Comparison with Related Compounds

Several related compounds provide context for understanding the properties of 3-methylpyrrolidine-3-carboxamide:

CompoundStructural DifferencePotential Impact on Properties
PyrrolidineLacks methyl and carboxamide groupsLess steric hindrance, different reactivity pattern
N-methylpyrrolidine-3-carboxamideMethyl group on nitrogen instead of carbonDifferent basicity of nitrogen, altered hydrogen bonding pattern
3-Methylpyrrolidine-3-carboxylic acidCarboxylic acid instead of carboxamideMore acidic, different solubility profile
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acidDifferent substitution patternDistinct stereochemistry, different spatial arrangement

Research Challenges and Future Directions

The development and application of 3-methylpyrrolidine-3-carboxamide present several research challenges and opportunities for future investigation.

Synthetic Challenges

The stereoselective synthesis of 3-methylpyrrolidine-3-carboxamide remains a significant challenge, particularly when specific stereoisomers are desired. Developing efficient, scalable, and environmentally friendly synthetic routes with high stereoselectivity would enhance the compound's accessibility for research and potential applications.

Future research could focus on:

  • Exploring new catalytic systems for asymmetric synthesis

  • Developing one-pot synthetic procedures to reduce waste and increase efficiency

  • Investigating biocatalytic approaches using enzymes for stereoselective transformations

Biological Evaluation Opportunities

Further investigation into the biological activities of 3-methylpyrrolidine-3-carboxamide could reveal new applications in medicinal chemistry. Specific areas for exploration include:

  • Comprehensive enzyme inhibition studies against diverse enzyme classes

  • Evaluation of potential neuroprotective, anti-inflammatory, or antimicrobial activities

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold

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